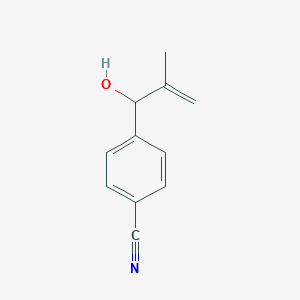

4-(1-Hydroxy-2-methylprop-2-en-1-yl)benzonitrile

Description

Properties

CAS No. |

911850-46-9 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-(1-hydroxy-2-methylprop-2-enyl)benzonitrile |

InChI |

InChI=1S/C11H11NO/c1-8(2)11(13)10-5-3-9(7-12)4-6-10/h3-6,11,13H,1H2,2H3 |

InChI Key |

DDKISWSWOUOTHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(C1=CC=C(C=C1)C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-2-methylprop-2-en-1-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime, which is then dehydrated to yield the nitrile . Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .

Industrial Production Methods

Industrial production of this compound typically involves the ammoxidation of toluene derivatives or the cyanation of benzene halides. These methods are advantageous due to their scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-2-methylprop-2-en-1-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

Oxidation: Formation of 4-(1-Oxo-2-methylprop-2-en-1-yl)benzonitrile.

Reduction: Formation of 4-(1-Amino-2-methylprop-2-en-1-yl)benzonitrile.

Substitution: Formation of various substituted benzonitriles depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds similar to 4-(1-Hydroxy-2-methylprop-2-en-1-yl)benzonitrile exhibit strong antimicrobial activity. For instance, derivatives have shown effectiveness against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 12.5 μg/mL . This suggests potential for developing new antibiotics or treatments for resistant bacterial infections.

Anticancer Activity

The compound's structural features allow it to interact with biological targets involved in cancer progression. Studies on related benzonitrile derivatives have revealed their potential as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cell lines . The ongoing synthesis of benzoxaborole derivatives, which share similar frameworks, highlights the therapeutic promise of this class of compounds.

Agricultural Applications

Pesticide Development

Benzonitrile derivatives are being explored as active ingredients in pesticide formulations due to their efficacy against various agricultural pests. The ability to modify the chemical structure of compounds like this compound allows for the enhancement of bioactivity while minimizing environmental impact. Research into green synthesis methods for these compounds further supports sustainable agricultural practices .

Materials Science

Polymer Chemistry

In materials science, the incorporation of benzonitrile derivatives into polymer matrices has been studied for improving thermal stability and mechanical properties. The unique functional groups present in this compound can facilitate interactions within polymer networks, leading to materials with enhanced performance characteristics .

Data Table: Applications Overview

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of benzonitrile derivatives for their antimicrobial properties. Among them, a compound structurally related to this compound demonstrated significant activity against resistant strains of Staphylococcus aureus. The study utilized a range of concentrations to establish MIC values and further investigated the mechanism of action through cell viability assays.

Case Study 2: Pesticide Formulation

In agricultural research, a derivative of benzonitrile was tested as a pesticide against common crop pests. The study highlighted its effectiveness in field trials, showing reduced pest populations and minimal non-target effects. The compound's formulation was optimized for environmental safety while maintaining high efficacy.

Case Study 3: Polymer Enhancement

A collaborative project focused on integrating benzonitrile derivatives into biodegradable polymers aimed at improving their mechanical properties. Results indicated that the addition of such compounds led to significant improvements in tensile strength and thermal resistance, making them suitable for various applications in packaging and construction.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxy-2-methylprop-2-en-1-yl)benzonitrile involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Analysis :

- The target compound’s allyl-hydroxyl group introduces both polarity (via -OH) and conjugation (via the double bond), which may enhance solubility in polar solvents compared to non-polar analogs like compound 24 (triethylgermyl-substituted) .

- Unlike benzimidazole-containing 3g , which exhibits high thermal stability (mp 255–257°C), the target compound’s melting point is likely lower due to less rigid substituents.

Analysis :

- The target compound may require allylation of benzonitrile followed by hydroxylation, analogous to propargyl derivative syntheses . However, yields are likely moderate (e.g., 12% for compound 43 ) due to steric challenges.

- High-yield methods like solvent-free protocols could be adapted if functional group compatibility permits.

Physicochemical Properties

Key properties of benzonitrile derivatives are influenced by substituents:

Analysis :

- The hydroxyl group in the target compound enhances hydrogen bonding, likely improving solubility in alcohols compared to non-polar analogs like compound 24 .

- NLO properties, as seen in compound A , could be achievable if the substituent enables charge-transfer transitions, though the allyl-hydroxyl group may reduce acceptor strength compared to cyanovinyl groups.

Analysis :

- The target compound’s hydroxyl and allyl groups make it a candidate for further functionalization (e.g., cycloadditions or esterifications).

- While lacking the benzimidazole pharmacophore of 3g , it may exhibit bioactivity via nitrile-mediated interactions.

- Potential NLO applications are less likely than for compound A due to weaker electron-withdrawing effects but could be explored in polymer matrices.

Biological Activity

4-(1-Hydroxy-2-methylprop-2-en-1-yl)benzonitrile, also known as 4-hydroxy-2-methylbenzonitrile, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including toxicity studies, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C10H11NO

- Molecular Weight : 161.20 g/mol

The presence of a hydroxyl group and a nitrile group in its structure suggests possible interactions with biological systems, particularly in terms of receptor modulation and metabolic processing.

Toxicity Studies

Toxicological evaluations have indicated that this compound exhibits varying degrees of toxicity depending on the dosage and route of administration. Key findings include:

- Acute Toxicity : Classified under 'Acute Toxicity Category 4', indicating harmful effects upon skin contact and ingestion. Studies have shown significant decreases in hepatic glutathione levels after intraperitoneal administration in rats, suggesting oxidative stress induction .

- Chronic Exposure : In a 13-week repeat-dose oral toxicity study on B6C3F1 mice, no mortality was observed; however, notable effects included decreased body weight gain and neurotoxicity symptoms at higher doses (≥300 mg/kg bw/day) . The no observed adverse effect level (NOAEL) was determined to be 37.5 mg/kg bw/day for males and 75 mg/kg bw/day for females.

Metabolism

The metabolism of this compound primarily involves hydroxylation through the cytochrome P450 enzyme system. Studies indicate that it is converted into various hydroxylated metabolites, including hydroxybenzonitriles . The metabolic pathways suggest that these metabolites may contribute to both the pharmacological and toxicological profiles of the compound.

Neurotoxicity

Neurotoxic effects have been observed in rodent models, with symptoms such as hyperactivity and aggressive behavior reported at doses above 300 mg/kg bw/day. These findings highlight the need for caution in the therapeutic application of this compound due to its potential neurotoxic effects .

Antiviral Activity

Recent studies have explored the antiviral properties of benzonitrile derivatives, including those related to hepatitis C virus (HCV). A derivative with structural similarities to this compound demonstrated significant antiviral activity against HCV, with an EC50 value of 0.022 μM . This suggests that modifications to the benzonitrile structure may enhance antiviral efficacy while maintaining low toxicity.

Anticancer Potential

Research into the anticancer potential of benzonitrile derivatives has shown promise in targeting androgen receptors in prostate cancer cells. Compounds structurally related to this compound exhibited high affinity for androgen receptors, suggesting potential utility in treating AR-dependent cancers .

Summary Table of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(1-Hydroxy-2-methylprop-2-en-1-yl)benzonitrile, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a procedure using a hydroxypropyl intermediate under reflux (70°C) with recrystallization in methanol to achieve 12% yield. To improve yield:

- Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Optimize stoichiometry (e.g., 1.2 equivalents of nucleophile).

- Employ catalytic bases like K₂CO₃ to deprotonate intermediates.

Recrystallization from MeOH/Et₂O mixtures can enhance purity .

Basic: Which spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?

Methodological Answer:

- 1H/13C NMR : Key for identifying functional groups. For instance, benzonitrile derivatives show characteristic nitrile peaks at ~110-120 ppm in 13C NMR. reports aromatic proton splitting (δ 7.56–7.66 ppm) and nitrile-linked CH₂ groups (δ 3.57 ppm) .

- XRD : SHELX software ( ) refines crystallographic data. Compare experimental bond lengths/angles (e.g., C≡N ~1.16 Å) with computational models .

Advanced: How can crystallographic data resolve ambiguities in NMR-derived structural models?

Methodological Answer:

Discrepancies in NMR assignments (e.g., overlapping peaks) can be resolved via XRD. For example, provides triclinic crystal parameters (a = 8.19 Å, α = 103.0°) for a related benzonitrile derivative. Use SHELXL to refine occupancy ratios and detect disorder in hydroxy/methyl groups .

Advanced: What computational strategies predict electronic properties for OLED or TADF applications?

Methodological Answer:

- DFT/TD-DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer efficiency. highlights carbazole-phenoxazine derivatives with small ΔEₛₜ for thermally activated delayed fluorescence (TADF) .

- Molecular Dynamics : Simulate stacking interactions in solid-state OLED layers to optimize emissive properties .

Basic: How should researchers design biological activity assays for this compound?

Methodological Answer:

- Use BJ human fibroblasts or HUVECs () with DMEM/RPMI media (10% FBS, 2 mM L-glutamine).

- Test cytotoxicity via MTT assays (0.1–100 μM, 48–72 h). Include positive controls (e.g., doxorubicin) and solvent blanks .

Advanced: How can conflicting NMR data from synthesis batches be systematically analyzed?

Methodological Answer:

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted intermediates).

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ shifts; shows DMSO-induced peak broadening in hydantoin derivatives .

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by cooling samples to −40°C .

Advanced: What strategies mitigate low yields in multi-step syntheses involving this compound?

Methodological Answer:

- Intermediate Stabilization : Protect hydroxyl groups with TBSCl before nitrile introduction ().

- Catalytic Optimization : Use Pd nanoparticles () for cross-coupling steps.

- Batch Monitoring : Track reaction progress via in-situ IR for nitrile (C≡N ~2240 cm⁻¹) .

Advanced: How do substituent modifications impact the compound’s efficacy in OLED devices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.